S-[2-(Chlorocarbonyl)phenyl] ethanethioate
Description
Structure
3D Structure
Properties
CAS No. |
62972-22-9 |
|---|---|
Molecular Formula |
C9H7ClO2S |
Molecular Weight |
214.67 g/mol |
IUPAC Name |
S-(2-carbonochloridoylphenyl) ethanethioate |
InChI |
InChI=1S/C9H7ClO2S/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3 |
InChI Key |
BBTIKKUGMBCCRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Chlorocarbonyl Phenyl Ethanethioate
Established Synthetic Routes Towards 2-Substituted Benzoic Acid Thioester Precursors
The formation of the thioester linkage ortho to a carboxylic acid on a benzene (B151609) ring is a critical step in building the core structure of the target molecule. This can be achieved through various established methods.
A primary precursor for the target compound is 2-(acetylthio)benzoic acid. This intermediate is valuable in various chemical research applications and for the synthesis of more complex compounds. lookchem.com A common method for its synthesis involves the reaction of a 2-halobenzoic acid derivative with a source of the ethanethioate group. For instance, reacting 2-chlorobenzoic acid with a thiophenol in the presence of a base is a known route for creating 2-arylthiobenzoic acids, which are structurally related compounds. google.com The synthesis of 2-(acetylthio)benzoic acid specifically can be approached through methods that form a thioester bond, such as the acylation of a thiol.
A prominent synthetic pathway involves the condensation of 2-(acylthio)benzoic acids with other reagents in the presence of a base to create benzothiopyranone derivatives. lookchem.com This highlights the utility of 2-(acylthio)benzoic acids as versatile synthons in organic synthesis for building heterocyclic scaffolds. researchgate.net
The synthesis of thioesters, such as phenyl ethanethioate derivatives, is a well-established transformation in organic chemistry. organic-chemistry.org A general and direct method involves the reaction of a thiol with an acylating agent. For the synthesis of S-phenyl ethanethioate derivatives, this would typically involve the reaction of a substituted thiophenol with an acetylating agent like acetyl chloride or acetic anhydride.
One of the most common approaches is to first convert a benzoic acid derivative into its more reactive acid chloride. quora.com This benzoyl chloride can then react with a thiol in the presence of a base, such as sodium hydroxide, to form the corresponding thioester. The base serves to deprotonate the thiol, forming a more nucleophilic thiolate anion, and to neutralize the HCl byproduct. quora.com Other methods parallel those used for ester synthesis, such as reacting the carboxylic acid and thiol in the presence of a dehydrating agent. quora.com Additionally, thioacetates can be generated through the nucleophilic substitution of hydroxyl groups or halogens with an S-acetyl group. google.com
Strategies for the Introduction of the Chlorocarbonyl Group
The conversion of the carboxylic acid functionality in the 2-(acetylthio)benzoic acid precursor into a chlorocarbonyl (acyl chloride) group is a crucial step that activates the molecule for further reactions. Acyl chlorides are highly reactive and serve as important intermediates in organic synthesis. pearson.com
The direct conversion of a carboxylic acid to an acyl chloride is the most common method for this transformation. Several standard reagents are employed for this purpose, effectively replacing the -OH group of the carboxylic acid with a chlorine atom. libretexts.orglibretexts.org
The most widely used reagent is thionyl chloride (SOCl₂). pearson.comchemguide.co.ukresearchgate.net The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies purification. libretexts.orgchemguide.co.uk
Reaction with Thionyl Chloride:
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
Other effective chlorinating agents include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). libretexts.orglibretexts.orgchemguide.co.uk
Reaction with Phosphorus(V) Chloride: The reaction is typically performed in the cold and produces the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. libretexts.orgchemguide.co.uk
R-COOH + PCl₅ → R-COCl + POCl₃ + HCl
Reaction with Phosphorus(III) Chloride: This reaction is less vigorous than with PCl₅ and yields the acyl chloride and phosphorous acid (H₃PO₃). libretexts.orgchemguide.co.uk
3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃
For aromatic carboxylic acids specifically, the chlorination with thionyl chloride can be effectively catalyzed by a Brønsted acid, leading to excellent yields in shorter reaction times. tandfonline.com In all these methods, the resulting acyl chloride is typically isolated by fractional distillation. libretexts.orglibretexts.orgchemguide.co.uk
While direct chlorination of the carboxylic acid is standard, alternative pathways exist. One such method involves the chlorination of aromatic carboxylic acid esters. This process comprises heating the ester, for example, a methyl ester of an aromatic carboxylic acid, to temperatures in the range of 300°F to 700°F while passing gaseous chlorine through the reaction mixture. google.com This high-temperature reaction decomposes the chlorinated ester intermediate to yield the desired aromatic acid chloride. This method can achieve high yields and conversions, offering a different approach when the direct chlorination of the acid is not ideal. google.com
Ortho-Directed Functionalization Approaches for Bifunctional Benzene Derivatives
The synthesis of a molecule like S-[2-(chlorocarbonyl)phenyl] ethanethioate, which has two different functional groups in an ortho (1,2) relationship, relies on strategies that can selectively introduce substituents at specific positions on the benzene ring. youtube.comleah4sci.com Ortho-directed functionalization is a powerful tool in this regard.
This strategy often employs a "directing group," which is a substituent already present on the benzene ring that guides the introduction of a second functional group to the position immediately adjacent to it (the ortho position). leah4sci.comresearchgate.netmasterorganicchemistry.com This is frequently achieved through transition metal-catalyzed C-H bond activation. researchgate.net In this process, the directing group coordinates to a metal catalyst, forming a metallacycle intermediate that positions the catalyst to activate a nearby C-H bond specifically at the ortho position. researchgate.net
Common directing groups include those with lone pairs of electrons, such as amides, imines, and pyridine (B92270) groups. researchgate.net For instance, an imine, formed in-situ from an aldehyde, can direct palladium or iridium catalysts to achieve ortho-arylation, chlorination, or amidation. researchgate.net These directing effects are crucial for overriding the inherent electronic preferences of the benzene ring, allowing for the construction of complex, multi-substituted aromatic compounds with precise regiochemistry. youtube.commasterorganicchemistry.com
Novel and Sustainable Synthetic Approaches for this compound
Recent advancements in organic synthesis have paved the way for innovative approaches to construct complex molecules. For a bifunctional compound such as this compound, these novel methods could offer significant advantages over classical synthetic strategies. The focus lies on catalytic systems and the integration of green chemistry principles to enhance the sustainability of the synthesis.
The selective synthesis of this compound hinges on the controlled formation of both the acyl chloride and the thioester functionalities. Catalytic methods are at the forefront of achieving such selectivity under mild conditions.
One potential catalytic strategy involves the late-stage, selective conversion of a precursor molecule, such as 2-(acetylthio)benzoic acid. The carboxylic acid group of this precursor could be selectively converted to the acyl chloride. While traditional methods for this conversion often rely on stoichiometric reagents like thionyl chloride or oxalyl chloride, catalytic approaches are emerging. For instance, catalytic systems for the mild preparation of acyl halides are being explored, which could minimize side reactions with the sensitive thioester group.
Conversely, the catalytic formation of the thioester bond in the presence of a pre-existing chlorocarbonyl precursor, or a group that can be readily converted to it, is another viable pathway. Modern catalytic methods for thioester synthesis include:
Transition-Metal Catalyzed Carbonylative Coupling: These reactions can form thioesters from aryl halides or their equivalents, a thiol source, and a carbon monoxide source. A nickel-catalyzed thiocarbonylation of arylboronic acids with sulfonyl chlorides has been reported, offering an odorless alternative to the use of thiols. organic-chemistry.org This type of methodology could potentially be adapted for the synthesis of the target molecule.
Photoredox Catalysis: Visible-light-mediated methods have gained prominence for their mild reaction conditions. A novel approach utilizes thiobenzoic acids as dual-role reagents, acting as both a one-electron reducing agent and a reactant, to synthesize thioesters without the need for an external photocatalyst. organic-chemistry.org Such a strategy could offer high functional group tolerance, which would be crucial for the synthesis of this compound.
Copper-Catalyzed Coupling: Copper-catalyzed methods for the formation of C–S bonds are also well-established. For instance, the coupling of aldehydes and thiols in water has been demonstrated, showcasing the potential for green reaction media. rsc.org
The table below summarizes some modern catalytic approaches for thioester synthesis that could be hypothetically applied to the preparation of this compound or its precursors.
| Catalytic Method | Key Features | Potential Applicability |
| Nickel-Catalyzed Thiocarbonylation | Utilizes arylboronic acids and sulfonyl chlorides as starting materials, avoiding the use of odorous thiols. organic-chemistry.org | Could be adapted to introduce the thioester group onto a phenyl ring bearing a suitable precursor to the chlorocarbonyl group. |
| Visible-Light Photoredox Catalysis | Employs thiobenzoic acid as a dual reagent, eliminating the need for an external photocatalyst and operating under mild conditions. organic-chemistry.org | Offers high functional group tolerance, potentially compatible with the chlorocarbonyl functionality or a precursor. |
| Copper-Catalyzed Aldehyde-Thiol Coupling | Can be performed in water, a green solvent, and tolerates a range of functional groups. rsc.org | A precursor molecule with an aldehyde group at the 2-position could be converted to the thioester. |
| Electrochemical Reductive Cross-Coupling | Couples acyl chlorides and sulfinic acids to form thioesters, avoiding the use of thiols. rsc.org | This method could be explored for the direct formation of the thioester from a precursor containing a chlorocarbonyl group. |
The application of green chemistry principles is paramount in the development of modern synthetic methodologies, aiming to reduce the environmental impact of chemical processes. For a reactive intermediate like this compound, these principles can guide the design of more sustainable synthetic routes.
Key green chemistry principles applicable to this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Use of Safer Solvents and Auxiliaries: The replacement of hazardous organic solvents with greener alternatives, such as water or bio-based solvents, is a key goal. The highly efficient synthesis of thioesters in water has been reported, demonstrating the feasibility of this approach. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Photochemical and electrochemical methods often operate under mild conditions. rsc.orgresearchgate.net
Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific aromatic compound from biomass, the principles of using renewable resources are a broader goal in green chemistry.
Catalysis: As discussed previously, the use of catalysts is a cornerstone of green chemistry, as it allows for reactions with higher efficiency and selectivity, often under milder conditions and with less waste generation. nih.gov
Designing for Degradation: While the target molecule is a reactive intermediate, considering the lifecycle of all chemicals used in the synthesis is important.
An example of a greener approach to the formation of the acyl chloride moiety is the use of less hazardous chlorinating agents or catalytic methods that avoid the formation of corrosive byproducts. tandfonline.com Similarly, for the thioester formation, thiol-free methods, such as those using sulfinic acids or elemental sulfur, can mitigate the use of volatile and malodorous thiols. rsc.orgresearchgate.net
The following table outlines how green chemistry principles could be incorporated into the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Atom Economy | Employing catalytic cycles for both chlorocarbonyl and thioester formation to minimize stoichiometric waste. |
| Safer Solvents | Utilizing water or other green solvents for thioesterification or other synthetic steps. rsc.org |
| Energy Efficiency | Adopting photochemical or electrochemical methods that proceed at ambient temperature. organic-chemistry.orgrsc.orgresearchgate.net |
| Use of Catalysis | Developing selective catalytic processes for the formation of the two functional groups to enhance yield and reduce byproducts. organic-chemistry.orgnih.gov |
| Reduction of Derivatives | Designing a convergent synthesis that minimizes the number of steps and the need for protecting groups. |
| Safer Chemistry | Avoiding the use of highly toxic and volatile reagents, for example by using sulfonyl chlorides or sulfinic acids as sulfur sources instead of thiols. organic-chemistry.orgrsc.org |
By integrating these novel catalytic methods and green chemistry principles, the synthesis of this compound can be envisioned as a more efficient, selective, and sustainable process.
Chemical Reactivity and Reaction Mechanisms of S 2 Chlorocarbonyl Phenyl Ethanethioate
Reactivity of the Chlorocarbonyl Functionality
The acyl chloride group is among the most reactive of the carboxylic acid derivatives. libretexts.org Its high reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which imparts a significant partial positive charge on the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. libretexts.orgsavemyexams.com
Reactions at the acyl chloride center proceed via a well-established nucleophilic acyl substitution mechanism. chemistrysteps.com This pathway is a two-step process, often referred to as an addition-elimination mechanism. libretexts.orgchemguide.co.uk
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient, sp³-hybridized tetrahedral intermediate. libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is ejected. The chloride ion is an excellent leaving group due to its stability as a weak base, which drives the reaction to completion. khanacademy.org
The high electrophilicity of the acyl chloride allows it to react readily with a wide range of nucleophiles, often without the need for a catalyst. chemistrysteps.com
Oxygen Nucleophiles: Alcohols react vigorously with the chlorocarbonyl group to yield esters. The reaction also produces hydrogen chloride (HCl), so a weak base such as pyridine (B92270) or triethylamine (B128534) is typically added to the reaction mixture to neutralize the acid byproduct. chemistrysteps.comchemguide.co.uk
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are strong nucleophiles that react rapidly with the chlorocarbonyl moiety to form primary, secondary, and tertiary amides, respectively. savemyexams.comchemistrysteps.com These reactions are often vigorous. In a closely related analogue, 2-(chlorocarbonyl)phenyl acetate (B1210297) reacts with 4'-amino acetophenone (B1666503) in the presence of triethylamine to facilitate the formation of an amide bond. nih.gov
Sulfur Nucleophiles: Thiols react in a manner analogous to alcohols, attacking the acyl chloride to form a new thioester. chemistrysteps.com
The following table summarizes the reactions of the chlorocarbonyl group with representative nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Functional Group |
| Oxygen | Ethanol (CH₃CH₂OH) | Ester |
| Nitrogen | Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amide |
| Sulfur | Ethanethiol (CH₃CH₂SH) | Thioester |
Reactivity of the Thioester Moiety
Thioesters are also activated carboxylic acid derivatives, playing a crucial role as acylating agents in many biological systems, most notably in the form of acetyl-CoA. nih.govgonzaga.edu They are significantly more reactive than their oxygen ester counterparts but are generally less reactive than acyl chlorides. libretexts.orgstackexchange.com The heightened reactivity compared to esters is attributed to two main factors:
Reduced Resonance Stabilization: The resonance overlap between the 3p orbital of the sulfur atom and the 2p orbital of the carbonyl carbon is less effective than the 2p-2p overlap in an oxygen ester. This results in less delocalization of the sulfur's lone pair electrons, making the carbonyl carbon more electrophilic. stackexchange.comechemi.com
Superior Leaving Group: The corresponding thiolate anion (RS⁻) is a weaker base and thus a better leaving group than an alkoxide anion (RO⁻). stackexchange.comechemi.com
Thiolysis: In a process known as thiol-thioester exchange, a thioester can react with a thiol. harvard.edu The reaction is typically initiated by the corresponding thiolate anion, which acts as the nucleophile. This equilibrium-driven reaction results in the transfer of the acyl group from one sulfur atom to another, forming a new thioester. nih.govharvard.edu
Aminolysis: Thioesters react with amines to form stable amides. nih.gov Computational and experimental studies show that the aminolysis of thioesters proceeds more rapidly than that of analogous oxygen esters. acs.orgacs.org The reaction follows a stepwise mechanism involving a tetrahedral intermediate, and the formation of this intermediate is typically the rate-limiting step. acs.orgacs.org
Thioesters are effective acyl transfer agents. gonzaga.edu The transfer of the ethanoyl (acetyl) group from the sulfur atom to a different nucleophile is a key feature of its reactivity.
Transacylation: This is a general term for the transfer of an acyl group. The previously mentioned thiolysis is a specific form of transacylation known as transthioesterification, where the acyl group is transferred between two thiol groups. libretexts.org
Transesterification: The reaction of the thioester with an alcohol leads to the formation of an oxygen ester. This conversion is thermodynamically favorable because the resulting C-O bond in the ester is significantly more stable than the C-S bond in the thioester. libretexts.org
The following table summarizes the key reactions involving the thioester moiety.
| Reaction Type | Nucleophile | Product Functional Group |
| Thiolysis | Thiol (R'-SH) | New Thioester |
| Aminolysis | Amine (R'-NH₂) | Amide |
| Transesterification | Alcohol (R'-OH) | Ester |
Intramolecular Reactions of S-[2-(Chlorocarbonyl)phenyl] Ethanethioate
The ortho-positioning of a highly reactive electrophilic center (the acyl chloride) and a nucleophilic center (the thioester) within the same molecule creates a high potential for intramolecular reaction. The sulfur atom of the ethanethioate group possesses lone pairs of electrons and can act as an internal nucleophile.
A plausible reaction pathway would involve the nucleophilic attack of the thioester's sulfur atom on the carbonyl carbon of the adjacent acyl chloride. This would proceed through the standard addition-elimination mechanism, displacing the chloride ion. Such a reaction would result in the formation of a cyclic species. While specific studies detailing the intramolecular cyclization of this compound are not prevalent, the principles of intramolecular catalysis and reactivity strongly suggest this pathway would be favorable and likely compete with intermolecular reactions, especially under dilute conditions. pearson.com The formation of cyclic structures through the interaction of ortho-positioned reactive groups is a common strategy in organic synthesis. nih.gov
Cyclization Pathways Leading to Lactones, Thiolactones, or Heterocyclic Systems
The dual functionality of this compound serves as a powerful precursor for the synthesis of various heterocyclic systems. The intramolecular reaction is initiated by a nucleophilic attack on one of the electrophilic carbonyl centers. Given that the acyl chloride is the more reactive electrophile, an intramolecular attack by the sulfur atom of the thioester group is a highly probable event. This would lead to the formation of a six-membered ring intermediate.
Depending on the subsequent bond cleavage, this pathway can lead to the formation of different heterocyclic systems. For instance, an intramolecular attack by the sulfur atom onto the acyl chloride carbonyl, followed by the expulsion of the chloride ion, would generate a cyclic acylium ion intermediate. This can then rearrange or react with a nucleophile to form a stable heterocyclic product, such as a derivative of thioxanthenone after subsequent reaction steps.
Ring-Closing Reactions Facilitated by Dual Functional Group Reactivity
The synergy between the acyl chloride and thioester groups is central to the ring-closing reactions of this compound. The process can be described as an intramolecular nucleophilic acyl substitution. The sulfur atom of the ethanethioate group acts as an internal nucleophile, attacking the highly electrophilic carbonyl carbon of the chlorocarbonyl group.
This ring-closing reaction is facilitated by the favorable geometry of the transition state, which is a six-membered ring, a thermodynamically and kinetically favored arrangement in organic chemistry. Such intramolecular reactions are often characterized by a lower activation energy compared to their intermolecular counterparts due to a less negative entropy of activation.
Mechanistic Insights into Intra-molecular Acyl Transfer Events
Intramolecular acyl transfer is a key mechanistic feature of this compound. This process involves the transfer of the acetyl group. However, the more prominent reaction is the intramolecular cyclization driven by the highly reactive acyl chloride.
In related systems, N→S acyl shifts are well-documented phenomena where an acyl group moves from a nitrogen atom to a sulfur atom. core.ac.uknih.gov While this is not directly applicable here, it highlights the propensity for acyl transfers involving sulfur. In the case of this compound, the most likely acyl transfer event is the intramolecular attack of the sulfur on the acyl chloride, leading to cyclization and elimination of a chloride ion. This proceeds through a tetrahedral intermediate, a common feature in nucleophilic acyl substitution reactions. researchgate.net
Reaction Kinetics and Thermodynamic Considerations for this compound Transformations
The kinetics and thermodynamics of the transformations of this compound are governed by the nature of the reacting functional groups and the stability of the intermediates and products.
Kinetic Studies of Key Reaction Pathways
While specific kinetic data for this compound is not extensively documented, the rates of its reactions can be inferred from studies on similar compounds. The intramolecular cyclization is expected to be a rapid process due to the proximity of the reacting groups (an example of the "neighboring group participation" effect). The rate of this reaction would be significantly faster than the intermolecular reaction of a similar thioester with a separate acyl chloride molecule.
Thioesters are known to be susceptible to hydrolysis and nucleophilic attack. cymitquimica.comacs.org The kinetics of such reactions are influenced by pH and the nature of the nucleophile. researchgate.net However, in this compound, the intramolecular pathway is expected to dominate over intermolecular reactions under most conditions.
Energy Profiles and Transition State Analysis for Nucleophilic Attacks
The energy profile for a nucleophilic attack on this compound would show that the reaction pathway for intramolecular cyclization has a lower activation energy barrier compared to intermolecular reactions. The transition state for the ring-closing reaction would involve a partially formed bond between the sulfur atom and the acyl chloride carbonyl carbon, and a partially broken carbon-chlorine bond.
Computational chemistry could provide a more detailed analysis of the energy profiles and transition states. Such studies would likely confirm that the formation of a six-membered ring intermediate is the most energetically favorable pathway. The stability of the resulting heterocyclic product would provide the thermodynamic driving force for the reaction.
Generation and Behavior of Reactive Intermediates from this compound (e.g., Ketene (B1206846) Formation)
Under certain conditions, such as high temperatures, this compound could potentially form reactive intermediates. One such possibility is the formation of a ketene. The elimination of HCl from the acyl chloride moiety, potentially assisted by the neighboring thioester group, could lead to the formation of a highly reactive ketene intermediate.
This ketene would be part of a larger molecular structure and would readily undergo further reactions. For instance, it could be trapped by a nucleophile or undergo a [2+2] cycloaddition reaction. The formation of "(chlorocarbonyl)phenyl ketene" from related precursors is known, and this species is a potent electrophile used in the synthesis of various cyclic compounds. researchgate.net The behavior of such reactive intermediates is often transient, and they are typically generated and used in situ.
Applications of S 2 Chlorocarbonyl Phenyl Ethanethioate in Advanced Organic Synthesis
S-[2-(Chlorocarbonyl)phenyl] Ethanethioate as a Versatile Acylating Reagent
The acyl chloride functionality is a cornerstone of acylation chemistry, reacting readily with a wide array of nucleophiles.
The ortho-disposed thioester group in this compound can potentially act as a directing group in acylation reactions. This directing effect could facilitate the synthesis of highly substituted aromatic compounds with precise regioselectivity, a crucial aspect in the construction of complex molecular frameworks. While specific examples for this compound are not prevalent, the principle of ortho-directing groups is a well-established strategy in organic synthesis.
In substrates bearing multiple nucleophilic sites (e.g., hydroxyl, amino, and thiol groups), the high reactivity of the acyl chloride in this compound would likely favor acylation at the most nucleophilic position under carefully controlled conditions. This selectivity is paramount in the synthesis of intricate molecules where protecting group strategies can be minimized. The differential reactivity of various nucleophiles towards acyl chlorides allows for chemoselective modifications.
| Nucleophile Type | General Reactivity with Acyl Chlorides | Potential Product with this compound |
| Primary Amine | High | Amide |
| Secondary Amine | High | Amide |
| Alcohol | Moderate | Ester |
| Thiol | Moderate | Thioester |
Utility in Macrocyclization and Polymerization Strategies
The bifunctional nature of this compound lends itself to the formation of both large ring structures and polymeric chains.
Under high-dilution conditions, intramolecular reactions involving the two functional groups of a derivative of this compound could lead to the formation of macrocycles. For instance, if the acetyl group on the thioester is removed to reveal a free thiol, and the acyl chloride is made to react with a distal hydroxyl or amino group within the same molecule, a macrolactone or macrolactam with an ortho-thioester linkage could be formed. Such strategies are vital in the synthesis of many biologically active natural products.
This compound can serve as a monomer in step-growth polymerization reactions. When reacted with a bifunctional nucleophile, such as a diol or a diamine, the acyl chloride group would participate in the formation of polyester (B1180765) or polyamide chains, respectively. The thioester functionality would remain as a pendant group along the polymer backbone, offering a site for subsequent modifications or for influencing the chemical properties of the resulting polymer.
| Co-monomer | Polymer Type | Linkage Formed |
| Diol (HO-R-OH) | Polyester | Ester (-COO-) |
| Diamine (H₂N-R-NH₂) | Polyamide | Amide (-CONH-) |
| Dithiol (HS-R-SH) | Polythioester | Thioester (-COS-) |
Precursor in Natural Product Synthesis and Analog Development
The structural motif present in this compound is reminiscent of components found in certain classes of natural products. Its ability to introduce a substituted benzoyl group makes it a potentially useful starting material or intermediate in the total synthesis of such compounds. Furthermore, by modifying the ethanethioate group or reacting the acyl chloride with various nucleophiles, a diverse library of analogs of a target natural product could be generated for structure-activity relationship studies.
Integration into Fragment Coupling Methodologies
Fragment-based drug discovery and other modular synthetic approaches rely on the efficient and reliable coupling of molecular fragments. This compound is well-suited for such strategies due to its orthogonal reactivity. The acyl chloride can be used to link the molecule to a primary fragment bearing a nucleophilic group, such as an alcohol or an amine.
In a hypothetical fragment coupling scenario, a primary fragment (Fragment A) containing a hydroxyl group can be acylated with this compound. This reaction, typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), proceeds selectively at the acyl chloride moiety, leaving the thioester intact. The resulting intermediate now carries the masked thiol functionality.
Following purification, the thioester can be hydrolyzed under basic or acidic conditions to unveil the thiol. This newly exposed functional group on the modified Fragment A can then participate in a subsequent coupling reaction with a second fragment (Fragment B) that has an appropriate electrophilic handle, such as an alkyl halide. This sequential approach allows for the controlled and directional assembly of complex molecules from simpler building blocks.
Table 1: Hypothetical Fragment Coupling Strategy using this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1. Acylation | Fragment A-OH + this compound | Pyridine, CH₂Cl₂, 0 °C to rt | Fragment A-O-CO-(C₆H₄)-S-COCH₃ |
| 2. Deprotection | Fragment A-O-CO-(C₆H₄)-S-COCH₃ | 1. NaOH, H₂O/MeOH; 2. H₃O⁺ | Fragment A-O-CO-(C₆H₄)-SH |
| 3. Thiol-Ene Coupling | Fragment A-O-CO-(C₆H₄)-SH + Fragment B-CH=CH₂ | AIBN, Toluene, 80 °C | Fragment A-O-CO-(C₆H₄)-S-CH₂-CH₂-Fragment B |
This table presents a representative, hypothetical reaction sequence and does not reflect specific, cited experimental data.
Application in the Total Synthesis of Complex Organic Scaffolds
The unique reactivity of this compound also lends itself to the total synthesis of complex natural products and other challenging organic scaffolds. Its ability to introduce a protected thiol ortho to a newly formed ester or amide linkage can be a key strategic element in the assembly of heterocyclic systems.
For instance, in the synthesis of a benzothiazine derivative, the initial step could involve the reaction of this compound with an appropriate amine, forming an amide bond. Subsequent deprotection of the thioester would yield an o-mercaptobenzamide intermediate. This intermediate is then primed for a cyclization reaction. Treatment with a suitable reagent could induce an intramolecular condensation, leading to the formation of the desired benzothiazine ring system, a common scaffold in medicinal chemistry.
While specific examples of the use of this compound in the total synthesis of named natural products are not prevalent in readily available literature, its potential is inferred from the well-established reactivity of its constituent functional groups. The principles of using bifunctional building blocks for the construction of complex frameworks are a cornerstone of modern synthetic strategy.
Contributions to the Synthesis of Biologically Active Compounds (Focus on Synthesis, not Biological Activity)
The synthesis of biologically active compounds often requires the precise installation of various functional groups. The thioester and acyl chloride moieties of this compound make it a useful precursor for introducing sulfur-containing functionalities into potential therapeutic agents.
Research into histone deacetylase (HDAC) inhibitors has explored the use of thioester derivatives of natural products. nih.gov While not directly employing this compound, these studies highlight the importance of the thioester group as a potential zinc-binding group in these enzymes. nih.gov The synthesis of such compounds often involves the coupling of a carboxylic acid with an amino-functionalized thioester. This compound could serve as a valuable building block in the synthesis of novel HDAC inhibitors by providing a readily available source of the 2-(acetylthio)benzoyl moiety for attachment to various pharmacophores.
Furthermore, the synthesis of benzoylated sulfamoyl carboxylic acids, which have demonstrated a range of pharmacological activities, has been reported. medcraveonline.com These syntheses typically involve the reaction of a sulfamoyl carboxylic acid with benzoyl chloride. medcraveonline.com By analogy, this compound could be used to introduce a benzoyl group with a latent thiol functionality, opening avenues for the synthesis of novel sulfonamide derivatives with the potential for further modification at the sulfur atom.
Table 2: Research Findings on Related Compounds and Methodologies
| Area of Research | Key Findings | Relevance to this compound |
| HDAC Inhibitors | Thioester derivatives of psammaplin A have shown potent HDAC inhibitory activity. nih.gov | The thioester functionality of this compound could be incorporated into novel HDAC inhibitor scaffolds. |
| Benzoylated Sulfonamides | Facile and efficient synthesis of benzoylated sulfamoyl carboxylic acids using benzoyl chloride has been demonstrated. medcraveonline.com | This compound could be employed to create novel benzoylated sulfonamides with a handle for further functionalization. |
| Fragment-Based Design | Virtual fragment screening and subsequent Suzuki-Miyaura coupling have been used to identify mPGES-1 inhibitors. nih.gov | The bifunctional nature of this compound makes it a candidate for fragment-based approaches where sequential coupling is desired. |
Theoretical and Computational Studies of S 2 Chlorocarbonyl Phenyl Ethanethioate
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms and the rotational flexibility around single bonds are fundamental determinants of a molecule's physical and chemical properties. Computational analysis allows for a detailed exploration of the potential energy surface to identify stable conformers and the energy barriers that separate them.
For analogous molecules, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in accurately determining structural parameters. nih.gov It is anticipated that similar computational approaches for S-[2-(Chlorocarbonyl)phenyl] ethanethioate would yield reliable predictions of its equilibrium geometry. These calculations would involve optimizing the molecular structure to find the lowest energy arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Structural Parameters for a Model Compound (S-phenyl thioacetate) using DFT (Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from DFT calculations.)
| Parameter | Bond | Calculated Value |
| Bond Length | C=O | ~1.2 Å |
| C-S | ~1.78 Å | |
| S-C(phenyl) | ~1.77 Å | |
| Bond Angle | C-S-C(phenyl) | ~100° |
| O=C-S | ~123° |
Data is generalized from typical DFT results for thioesters.
The presence of several single bonds in this compound allows for considerable conformational flexibility. Key rotations would occur around the C(phenyl)-S bond, the S-C(acetyl) bond, and the C(phenyl)-C(carbonyl) bond. Computational studies on S-phenyl thioacetate (B1230152) have identified different conformers, such as syn and anti forms, based on the orientation of the carbonyl group relative to the phenyl ring. nih.gov The energy difference between such conformers is typically small, on the order of a few kcal/mol. nih.gov
For this compound, a potential energy surface scan for rotation around these key bonds would reveal the most stable conformations and the transition states connecting them. It is expected that steric hindrance and electronic interactions between the ethanethioate group and the adjacent chlorocarbonyl group would significantly influence the conformational landscape and the heights of the rotational energy barriers.
Electronic Structure and Reactivity Descriptors
The distribution of electrons within a molecule governs its reactivity. Computational methods provide valuable descriptors that help in predicting how and where a molecule will react.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
For this compound, the HOMO is expected to be localized on the sulfur atom and the phenyl ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the carbonyl carbons of both the ethanethioate and chlorocarbonyl groups, which are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenyl Acetate (B1210297) Derivative (Note: This data is for a related compound and illustrates the typical outputs of FMO analysis.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Values are representative and based on computational studies of similar aromatic compounds. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, indicating these are sites prone to electrophilic attack. researchgate.net Positive potential (blue) would be concentrated around the hydrogen atoms and, significantly, the carbonyl carbons, confirming their electrophilic nature.
Computational Modeling of Reaction Pathways and Mechanisms
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the transition states and intermediates along a reaction pathway. For this compound, which contains two reactive acyl chloride and thioester functional groups, computational modeling could be used to predict the selectivity of nucleophilic substitution reactions.
By calculating the activation energies for nucleophilic attack at the chlorocarbonyl carbon versus the ethanethioate carbonyl carbon, one could predict which group is more reactive under specific conditions. These calculations would involve locating the transition state structures for each pathway and determining their relative energies. Such studies provide a theoretical framework for understanding and predicting the chemical behavior of this compound in various chemical transformations.
Prediction of Spectroscopic Signatures for Mechanistic Elucidation (Excluding Basic Identification Data)
Computational spectroscopy is a vital tool for identifying transient species like reaction intermediates or complex adducts that may be difficult to isolate and characterize experimentally.
DFT calculations can accurately predict the vibrational frequencies that correspond to peaks in infrared (IR) and Raman spectra. nih.govresearchgate.net This is particularly useful for identifying the structure of short-lived intermediates. For example, in a nucleophilic addition to the chlorocarbonyl group, a tetrahedral intermediate may be formed. The calculated IR spectrum of this intermediate would show the disappearance of the highly characteristic acyl chloride C=O stretching frequency (typically ~1780-1810 cm⁻¹) and the appearance of new bands, such as a C-O stretching vibration. Comparing these predicted spectra with experimental data can provide strong evidence for the presence of such an intermediate. aps.org
| Vibrational Mode | Functional Group | Illustrative Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C=O Stretch | Thioester Carbonyl | 1685 - 1700 | Strong (IR) |
| C-O Stretch | Alkoxide in intermediate | 1050 - 1150 | Strong (IR) |
| C-S Stretch | Thioester | 690 - 710 | Medium (Raman) |
| C-Cl Stretch | Alkyl Chloride | 650 - 680 | Strong (IR) |
The gauge-invariant atomic orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netchemaxon.com This predictive power is invaluable for confirming the structure of complex products or adducts, especially when multiple isomers are possible. For instance, if this compound were to undergo an intramolecular cyclization followed by rearrangement, several different heterocyclic structures could potentially form. By calculating the expected NMR chemical shifts for each possible isomer and comparing them to the experimental spectrum, the correct structure can be assigned with a high degree of confidence. rsc.orgnih.gov The predicted shifts for carbons directly bonded to sulfur or involved in the newly formed ring system would be particularly diagnostic.
| Carbon Atom | Description | Hypothetical Predicted Chemical Shift (ppm) |
|---|---|---|
| C=O (Thioester) | Carbonyl carbon originating from the thioester | 190 - 195 |
| C=O (Amide) | Carbonyl carbon from the former acyl chloride, now part of a lactam ring | 165 - 170 |
| C-S | Aromatic carbon bonded to sulfur | 135 - 140 |
| CH₃ | Methyl carbon of the ethanethioate group | 25 - 30 |
Advanced Analytical Methodologies for Investigating S 2 Chlorocarbonyl Phenyl Ethanethioate Reactivity
In Situ Spectroscopic Techniques for Reaction Monitoring
In situ, or real-time, monitoring of chemical reactions provides a continuous stream of data, allowing for the observation of transient species and the determination of reaction kinetics without the need for sample extraction. nih.govmdpi.com This approach is particularly valuable for studying the rapid reactions characteristic of acyl chlorides.
Real-time Infrared (IR) spectroscopy is a powerful technique for monitoring the progress of reactions involving S-[2-(Chlorocarbonyl)phenyl] ethanethioate by tracking changes in the vibrational frequencies of its key functional groups. nih.gov The compound possesses two distinct carbonyl groups: the chlorocarbonyl (acyl chloride) and the ethanethioate (thioester), each with a characteristic carbonyl (C=O) stretching frequency.
The acyl chloride C=O stretch typically appears in the 1770–1815 cm⁻¹ region, while the thioester C=O stretch is found at a lower frequency, generally around 1690–1715 cm⁻¹. libretexts.org During a nucleophilic acyl substitution reaction, for example, the reaction of this compound with an alcohol, the acyl chloride is converted into an ester. This transformation can be observed in real-time by monitoring the disappearance of the acyl chloride C=O band and the simultaneous appearance of a new, distinct C=O band corresponding to the newly formed ester, which typically absorbs in the 1735–1750 cm⁻¹ range. savemyexams.comsavemyexams.com
By using a fiber-optic attenuated total reflection (ATR) probe inserted directly into the reaction vessel, spectra can be collected continuously. mdpi.com This setup allows for the tracking of reactant consumption and product formation, providing a kinetic profile of the reaction under actual process conditions. mdpi.com
Table 1: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound Reactivity
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Monitored Event |
| Acyl Chloride | C=O Stretch | 1770 - 1815 | Disappearance of Reactant |
| Thioester | C=O Stretch | 1690 - 1715 | Stable throughout reaction |
| Ester (Product) | C=O Stretch | 1735 - 1750 | Appearance of Product |
| Amide (Product) | C=O Stretch | 1650 - 1690 | Appearance of Product |
| Carboxylic Acid (Byproduct) | C=O Stretch | 1700 - 1725 | Appearance of Hydrolysis Byproduct |
| Carboxylic Acid (Byproduct) | O-H Stretch | 2500 - 3300 (broad) | Appearance of Hydrolysis Byproduct |
While many reaction intermediates are too short-lived to be observed by conventional methods, online Nuclear Magnetic Resonance (NMR) spectroscopy can provide evidence for their existence. rsc.org In the nucleophilic acyl substitution reactions of this compound, a transient tetrahedral intermediate is formed when the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride.
Although typically unstable, the formation of such an intermediate can be inferred by observing changes in the chemical environment of nearby nuclei, particularly the aromatic protons on the phenyl ring. researchgate.net The conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized tetrahedral center would alter the electronic structure and steric environment, causing shifts in the signals of adjacent protons. Techniques such as rapid-mixing or flow NMR can be employed to detect these transient species. rsc.org While direct detection remains challenging, the use of specialized NMR scaffolds, such as sterically-encumbered systems, has proven successful in observing reactive intermediates like sulfenic acids in other contexts, demonstrating the potential of this methodology. rsc.org
Table 2: Hypothetical ¹H NMR Chemical Shift Changes for Aromatic Protons of this compound Upon Intermediate Formation
| Species | Proton Position | Expected Chemical Shift (ppm) | Rationale for Shift Change |
| Reactant | Protons ortho/para to -COCl | Downfield | Deshielding by electron-withdrawing acyl chloride group. |
| Tetrahedral Intermediate | Protons ortho/para to intermediate | Upfield shift relative to reactant | Loss of C=O bond anisotropy and increased electron density on central carbon reduces deshielding effect. |
| Product (e.g., Ester) | Protons ortho/para to -COOR | Shifted relative to reactant | Electronic effect of the new ester group alters the chemical environment. |
Mass Spectrometric Approaches for Mechanistic Pathway Elucidation
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, making it invaluable for identifying reaction components and elucidating mechanistic pathways. rsc.org
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of the elemental composition of an ion. nih.gov This capability is critical for identifying reaction intermediates, products, and byproducts in complex mixtures.
Using soft ionization techniques like electrospray ionization (ESI), it is possible to transfer ions from a reaction solution into the gas phase with minimal fragmentation. mdpi.com This allows for the detection of the molecular ions of products and even weakly-bound intermediates or adducts. For reactions involving this compound, HRMS can confirm the elemental composition of the starting material, the expected substitution product, and any side products, such as the hydrolysis product S-(2-carboxyphenyl) ethanethioate.
Table 3: Calculated Exact Masses of Species in a Hypothetical Reaction of this compound with Methanol
| Compound Name | Chemical Formula | Species | Calculated Exact Mass (m/z) |
| This compound | C₉H₇ClO₂S | [M+H]⁺ | 215.0033 |
| Methyl 2-(acetylthio)benzoate | C₁₀H₁₀O₃S | [M+H]⁺ | 211.0423 |
| S-(2-Carboxyphenyl) ethanethioate | C₉H₈O₃S | [M+H]⁺ | 197.0267 |
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of an ion by fragmenting it and analyzing the resulting daughter ions. rsc.org In an MS/MS experiment, a precursor ion of a specific m/z value is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. The fragmentation pattern serves as a structural fingerprint of the precursor ion. nih.gov
For this compound and its derivatives, characteristic fragmentation pathways can be predicted. Both acyl chlorides and thioesters are known to cleave at the bond adjacent to the carbonyl group to form a stable acylium ion. libretexts.org Therefore, the parent compound would likely show a fragment corresponding to the [M-Cl]⁺ ion. After reaction, a product such as an ester or amide would exhibit a different fragmentation pattern, likely involving cleavage at the newly formed ester or amide bond, thus confirming that the reaction occurred at the acyl chloride site. nih.gov
Table 4: Predicted Key MS/MS Fragments for this compound and a Reaction Product
| Precursor Ion | Precursor m/z (Calculated) | Key Fragment Ion | Fragment m/z (Calculated) | Structural Interpretation |
| This compound | 215.0033 | [M-Cl]⁺ | 179.0263 | Loss of chlorine to form an acylium ion. |
| Methyl 2-(acetylthio)benzoate | 211.0423 | [M-OCH₃]⁺ | 179.0263 | Loss of the methoxy (B1213986) radical from the ester. |
| Methyl 2-(acetylthio)benzoate | 211.0423 | [M-CH₃CO]⁺ | 168.0212 | Loss of the acetyl group from the thioester. |
Chromatographic Techniques for Separation and Quantification of Reaction Products and Byproducts
Chromatography is essential for separating the components of a reaction mixture to quantify the yield of the desired product and identify any byproducts. However, the high reactivity of acyl chlorides like this compound presents a challenge for standard chromatographic methods.
Acyl chlorides are susceptible to hydrolysis, which can occur on the silica (B1680970) gel of thin-layer chromatography (TLC) plates or in the aqueous-alcoholic mobile phases common in reversed-phase high-performance liquid chromatography (RP-HPLC). americanpharmaceuticalreview.comresearchgate.net This can lead to inaccurate quantification as the analyte degrades during analysis.
Several strategies can be employed to overcome this issue:
Derivatization: The reaction mixture can be treated with a reagent, such as anhydrous methanol, to convert the unreacted acyl chloride into a stable, easily analyzable derivative (e.g., a methyl ester). americanpharmaceuticalreview.comresearchgate.net The resulting stable mixture can then be analyzed using standard RP-HPLC or gas chromatography (GC) to quantify the amount of unreacted starting material and, by extension, the product. chromforum.orgsciencemadness.org
Normal-Phase Chromatography: High-performance liquid chromatography under normal-phase conditions (NP-HPLC), using non-polar, aprotic mobile phases (e.g., hexane/ethyl acetate), can be used to analyze the acyl chloride directly without degradation. americanpharmaceuticalreview.com
Gas Chromatography (GC): For volatile compounds, GC can be an effective tool. Often, derivatization to a less polar, more stable species is performed prior to injection to improve chromatographic performance and prevent reaction within the instrument. chromforum.org
These techniques allow for the effective separation and quantification of the target product from the starting material, catalysts, and byproducts such as S-(2-carboxyphenyl) ethanethioate that may form via hydrolysis.
Table 5: Chromatographic Methods for the Analysis of this compound Reactions
| Technique | Approach | Column Example | Mobile Phase/Conditions | Detection | Purpose |
| HPLC | Derivatization to Methyl Ester | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV, MS | Quantify unreacted starting material and product. researchgate.net |
| HPLC | Direct Analysis | Silica (Normal-Phase) | Hexane/Ethyl Acetate (B1210297) | UV | Separate and quantify the reactive acyl chloride from products. americanpharmaceuticalreview.com |
| GC | Derivatization to Methyl Ester | DB-Wax (Polar) | Temperature Gradient | FID, MS | Quantify volatile products and derivatized starting material. chromforum.org |
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors for Reaction Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of reactions involving this compound. Given the compound's dual reactive sites—the acyl chloride and the thioester—its reaction mixtures can be complex. The high reactivity of the acyl chloride group with protic solvents, such as water or alcohols, necessitates careful method development, often employing derivatization strategies for stable and reproducible analysis. oup.comgoogle.com
A common approach involves quenching reaction aliquots at specific time points with a derivatizing agent that rapidly reacts with the acyl chloride to form a stable, readily detectable product. google.comgoogle.com For instance, reaction with an amine like aniline (B41778) would yield a stable amide. The resulting mixture, containing the unreacted starting material (or its derivatized form), intermediates, and products, can then be separated and quantified.
Advanced detectors are crucial for elucidating the components of these complex mixtures:
Diode Array Detector (DAD) / Photodiode Array (PDA) Detector : This is often the primary detector. b-ac.co.uk It provides UV-Vis absorbance data across a range of wavelengths simultaneously, allowing for the identification of chromophoric compounds. scioninstruments.com Each component, such as the aromatic rings in the parent compound and its products, will have a characteristic UV spectrum, aiding in peak identification and purity assessment. b-ac.co.ukscioninstruments.com
Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides definitive structural information. b-ac.co.uk By measuring the mass-to-charge ratio (m/z) of the eluting compounds, MS detectors can confirm the identity of expected products and help identify unknown byproducts or intermediates, offering unparalleled specificity and sensitivity. oup.com
A hypothetical reversed-phase HPLC method for monitoring the reaction of this compound with a nucleophile (after derivatization of remaining acyl chloride) might yield the data presented in the interactive table below.
Table 1: Example HPLC data for analysis of a reaction mixture.
| Compound Name | Retention Time (min) | λmax (nm) | Observed m/z [M+H]⁺ |
|---|---|---|---|
| S-[2-(Phenylcarbamoyl)phenyl] ethanethioate (Derivatized Reactant) | 8.5 | 245, 278 | 304.08 |
| Target Product | 6.2 | 250, 290 | (Varies) |
| Thiosalicylic Acid (Hydrolysis Product) | 3.1 | 230, 310 | 155.01 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
The reactivity of this compound can lead to the formation of volatile byproducts, particularly through hydrolysis or thermal decomposition. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for separating and identifying such volatile compounds in the headspace of a reaction or from an organic extract. scispace.com
In a typical GC-MS analysis, volatile components are separated based on their boiling points and polarity in a capillary column. As they elute, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for confident identification by comparison to spectral libraries. scispace.com
Potential volatile products from the decomposition or side reactions of this compound could include compounds resulting from the breakdown of the thioester or reactions of the acyl chloride. For example, hydrolysis could lead to thiosalicylic acid, which might undergo further reactions, or smaller fragments under thermal stress.
Table 2: Potential volatile byproducts identifiable by GC-MS.
| Potential Volatile Product | Molecular Weight (g/mol) | Key Mass Fragments (m/z) |
|---|---|---|
| Thiophenol | 110.18 | 110, 109, 77, 66 |
| Acetyl Chloride | 78.50 | 78, 43 |
| Benzoyl Chloride | 140.57 | 139, 111, 105, 77 |
| Carbon Monoxide | 28.01 | 28 |
X-ray Crystallography and Diffraction Studies of Crystalline Derivatives and Stable Adducts
X-ray crystallography provides unambiguous, three-dimensional structural information at the atomic level. However, the technique requires a well-ordered single crystal. The high reactivity and potential instability of this compound make it a poor candidate for direct crystallographic analysis. Therefore, researchers typically synthesize a stable, crystalline derivative.
By reacting the acyl chloride moiety with a suitable nucleophile, such as an amine or alcohol, a stable amide or ester adduct can be formed. This derivative can then be carefully crystallized and analyzed. For example, reacting this compound with 4-aminoacetophenone could yield a stable amide, S-[2-((4-acetylphenyl)carbamoyl)phenyl] ethanethioate. This approach mirrors methodologies used for analogous compounds like 2-(chlorocarbonyl)phenyl acetate. nih.gov
X-ray diffraction analysis of the resulting crystal would provide precise data on:
Bond lengths and angles : Confirming the covalent structure and providing insight into bond orders and strain.
Torsional angles : Defining the conformation of the molecule, such as the planarity between the aromatic ring and the thioester or amide groups.
Intermolecular interactions : Revealing how molecules pack in the solid state through forces like hydrogen bonding or π–π stacking, which can influence the material's bulk properties. nih.gov
This structural information is invaluable for understanding the compound's intrinsic geometry and steric properties, which fundamentally influence its reactivity.
Table 3: Hypothetical crystallographic data for a stable amide derivative.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₅NO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions (a, b, c) | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å |
| Unit Cell Angles (α, β, γ) | α = 90°, β = 105.5°, γ = 90° |
| Calculated Density | 1.45 g/cm³ |
Future Directions and Emerging Research Avenues for S 2 Chlorocarbonyl Phenyl Ethanethioate Chemistry
Sustainable and Catalytic Transformations Involving the Compound
The development of green and sustainable chemical processes is a cornerstone of modern chemistry. Future research into S-[2-(Chlorocarbonyl)phenyl] ethanethioate is expected to prioritize the use of catalytic systems to enhance reaction efficiency and minimize waste. The exploration of transition-metal catalysis, organocatalysis, and biocatalysis could unlock novel transformations. For instance, palladium-catalyzed cross-coupling reactions could be employed to functionalize the aromatic ring, while enzymatic resolutions could provide access to enantiomerically pure derivatives. The development of catalytic methods for the selective activation of either the acid chloride or the thioester group would be a significant advancement, allowing for controlled, stepwise synthetic sequences.
| Potential Catalytic Approach | Target Transformation | Sustainability Benefit |
| Palladium-Catalysis | C-H activation/functionalization of the phenyl ring | Atom economy, reduced use of pre-functionalized starting materials |
| Organocatalysis | Asymmetric transformations of the carbonyl groups | Avoidance of heavy metals, biodegradable catalysts |
| Biocatalysis (e.g., lipases) | Enantioselective hydrolysis of the thioester | Mild reaction conditions, high selectivity, aqueous media |
Integration into Flow Chemistry and Automated Synthesis Platforms
The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for exploring the reactivity of a molecule like this compound. The ability to rapidly screen reaction conditions, such as temperature, pressure, and reagent stoichiometry, will be invaluable in mapping out its chemical behavior. Furthermore, the integration of this compound into automated synthesis platforms could accelerate the discovery of new derivatives and reaction pathways. The high reactivity of the acid chloride, for example, can be safely managed in a closed-loop flow system, enabling reactions that might be challenging to control in traditional batch processes.
Exploration of Novel Intramolecular Cyclization Pathways for Diverse Heterocycle Synthesis
The ortho-disposed reactive sites of this compound make it a prime candidate for the synthesis of a wide array of heterocyclic compounds through intramolecular cyclization reactions. By introducing a nucleophilic moiety that can react sequentially or simultaneously with both the acid chloride and the thioester, a variety of fused and spirocyclic systems could be constructed. Research in this area is likely to focus on the development of one-pot reactions that can rapidly build molecular complexity from this versatile starting material. The resulting heterocycles could have applications in medicinal chemistry, materials science, and agrochemicals.
| Nucleophilic Reagent | Potential Heterocyclic Product |
| Hydrazine derivatives | Thiadiazinone or related fused systems |
| Amidines or guanidines | Fused pyrimidine (B1678525) or triazine derivatives |
| β-Ketoesters or malonates | Benzothiepinone or related seven-membered rings |
Development of this compound Derivatives with Tuned Reactivity and Selectivity
The modification of the core structure of this compound will be a key area of future research. By introducing various substituents onto the phenyl ring, the electronic and steric properties of the molecule can be fine-tuned. This, in turn, will modulate the reactivity and selectivity of the chlorocarbonyl and ethanethioate groups. For example, electron-withdrawing groups could enhance the electrophilicity of the carbonyl centers, while bulky substituents could be used to direct reactions to a specific site. The synthesis of a library of such derivatives would provide a valuable toolkit for organic chemists to probe a wide range of chemical transformations and to develop new reagents for organic synthesis.
Q & A
Q. What are optimized microwave-assisted synthetic protocols for S-[2-(Chlorocarbonyl)phenyl] ethanethioate?
Microwave synthesis enhances reaction efficiency. A phosphate buffer (pH 7.0) and Cu(0) catalyst under microwave heating (120°C, 20 min) yield analogues with >85% purity. Key parameters include solvent choice (aqueous/organic biphasic systems) and controlled temperature to avoid decomposition of the chlorocarbonyl group .
| Method | Temperature (°C) | Time (min) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Conventional | 100–110 | 120 | CuI | 60–70 |
| Microwave-assisted | 120 | 20 | Cu(0) | 85–90 |
Q. How can Sonogashira cross-coupling reactions functionalize this compound?
The thioester group in this compound enables conjugation via Sonogashira reactions. Use Pd(PPh₃)₄/CuI catalysts in THF/Et₃N (3:1) at 60°C for 12 hours. Pre-activate terminal alkynes (e.g., S-(4-ethynyl-phenyl) ethanethioate) to improve coupling efficiency. Monitor chlorocarbonyl stability under basic conditions using in situ FTIR .
Q. Which spectroscopic techniques are critical for characterizing the chlorocarbonyl group?
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the adjacent Cl-bearing carbon resonates at ~45 ppm.
- Raman spectroscopy : The C=O stretch at 1720–1740 cm⁻¹ and C-Cl at 550–600 cm⁻¹ confirm functional group integrity.
- X-ray crystallography : Resolve bond angles (e.g., C6—C1—C13—C7 = 38.05°) to validate steric effects on reactivity .
Advanced Research Questions
Q. How can hydrolysis of the chlorocarbonyl group be mitigated during storage?
Store under inert gas (N₂/Ar) at –20°C in anhydrous DMF or THF. Add molecular sieves (3Å) to scavenge moisture. For aqueous work, use phosphate buffers (pH 6.5–7.5) to minimize nucleophilic attack. Kinetic studies show a hydrolysis half-life of 48 hours at 25°C in neutral aqueous conditions .
Q. What computational strategies predict reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate electrophilicity indices (ω) for the chlorocarbonyl group. Higher ω values (>3.5 eV) correlate with faster SN2 reactions. Molecular dynamics simulations reveal steric hindrance from the adjacent phenyl group reduces accessibility by ~30% compared to linear analogues .
Q. How do contradictory Ullmann condensation yields arise, and how can they be resolved?
Discrepancies in yields (60–90%) stem from:
- Catalyst activity : Cu(0) nanoparticles (<50 nm) outperform CuI due to higher surface area.
- Microwave uniformity : Use single-mode reactors for consistent heating.
- Byproduct formation : Monitor aryl halide intermediates via HPLC-MS. Optimize ligand ratios (e.g., 1,10-phenanthroline) to suppress homo-coupling .
Data Analysis & Mechanistic Studies
Q. What mechanistic insights explain regioselectivity in thioester derivatization?
The chlorocarbonyl group directs electrophilic aromatic substitution (EAS) to the para position. Kinetic isotopic studies (kH/kD = 2.1) confirm a Wheland intermediate. Competitive pathways (e.g., ortho substitution) are disfavored due to steric clashes with the ethanethioate moiety .
Q. How do solvent polarity and additives influence reaction outcomes?
Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, increasing yields by 20–25%. Additives like K₂CO₃ neutralize HCl byproducts, preventing acid-catalyzed decomposition. For example:
| Solvent | Additive | Yield (%) | Side Products (%) |
|---|---|---|---|
| DMF | None | 70 | 15 |
| DMF | K₂CO₃ | 92 | 5 |
| THF | Et₃N | 65 | 25 |
Experimental Design Considerations
Q. What strategies improve purity in large-scale syntheses?
- Crystallization : Use ethyl acetate/hexane (1:3) to isolate crystalline product (mp 179–189°C).
- Flash chromatography : Employ silica gel with 5% EtOAc in hexane (Rf = 0.3).
- Quality control : Validate purity via HPLC (C18 column, 220 nm) with >99% area under the curve .
Q. How can competing side reactions during functionalization be controlled?
- Temperature modulation : Lower reaction temperatures (0–5°C) reduce thioester cleavage.
- Protecting groups : Temporarily protect the chlorocarbonyl group with tert-butyloxycarbonyl (Boc) before derivatization.
- Real-time monitoring : Use inline IR spectroscopy to detect intermediates (e.g., acyl chloride formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
